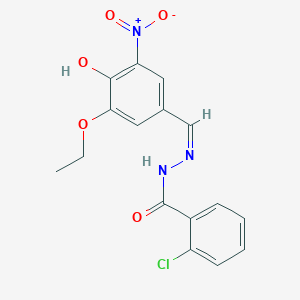

![molecular formula C20H18N4O2 B6093268 N,N'-[1,3-phenylenebis(methylene)]diisonicotinamide](/img/structure/B6093268.png)

N,N'-[1,3-phenylenebis(methylene)]diisonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-[1,3-phenylenebis(methylene)]diisonicotinamide, commonly known as PHMB or polyhexamethylene biguanide, is a synthetic polymer that has been widely used in various scientific research applications. PHMB is a cationic biocide that exhibits strong antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.

Mecanismo De Acción

The antimicrobial activity of PHMB is attributed to its ability to disrupt the cell membrane of microorganisms. PHMB interacts with the negatively charged phospholipids in the cell membrane, causing membrane destabilization and leakage of intracellular contents. This leads to cell death and inhibition of microbial growth.

Biochemical and Physiological Effects

PHMB has been shown to have low toxicity and minimal systemic absorption in humans. However, in vitro studies have demonstrated that PHMB can induce cytotoxicity and apoptosis in various cell lines at high concentrations. PHMB has also been shown to modulate the immune response by activating macrophages and promoting cytokine production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PHMB has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability in various environmental conditions. However, PHMB can exhibit dose-dependent cytotoxicity and may interfere with certain assays, such as cell viability and proliferation assays.

Direcciones Futuras

There are several future directions for PHMB research, including the development of PHMB-based nanocarriers for drug delivery, the use of PHMB in tissue engineering for the regeneration of damaged tissues, and the investigation of PHMB's immunomodulatory effects in various disease models. Additionally, further studies are needed to elucidate the mechanisms of PHMB-induced cytotoxicity and to optimize its use in various scientific research applications.

Conclusion

In conclusion, PHMB is a synthetic polymer with strong antimicrobial properties that has been widely used in various scientific research applications. PHMB has several advantages, including its broad-spectrum antimicrobial activity and low toxicity, but may exhibit dose-dependent cytotoxicity and interfere with certain assays. Future research on PHMB should focus on the development of novel applications and the elucidation of its mechanisms of action.

Métodos De Síntesis

PHMB is synthesized by the reaction of hexamethylenediamine and guanidine carbonate in the presence of formaldehyde. The resulting product is a white to off-white powder with a molecular weight of approximately 1415 g/mol.

Aplicaciones Científicas De Investigación

PHMB has been extensively used in scientific research applications, including wound healing, tissue engineering, and drug delivery. PHMB-based wound dressings have been shown to promote wound healing by reducing bacterial colonization and preventing infection. PHMB has also been used as a coating material for medical devices, such as catheters and implants, to prevent bacterial adhesion and biofilm formation.

Propiedades

IUPAC Name |

N-[[3-[(pyridine-4-carbonylamino)methyl]phenyl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(17-4-8-21-9-5-17)23-13-15-2-1-3-16(12-15)14-24-20(26)18-6-10-22-11-7-18/h1-12H,13-14H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCJZUQVIOHGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CNC(=O)C2=CC=NC=C2)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B6093187.png)

![2-(1H-indol-3-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093191.png)

![4-[5-(1H-indol-3-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B6093194.png)

![1-(3-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6093204.png)

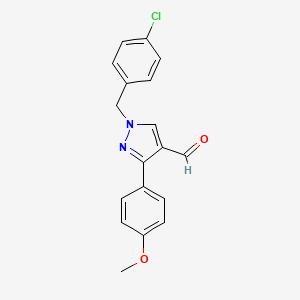

![N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6093221.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6093239.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)butanamide](/img/structure/B6093242.png)

![2-[(3'-hydroxybiphenyl-2-yl)oxy]propanamide](/img/structure/B6093254.png)

![7-(cyclobutylmethyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093258.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-6-phenyl-3-pyridazinamine](/img/structure/B6093264.png)

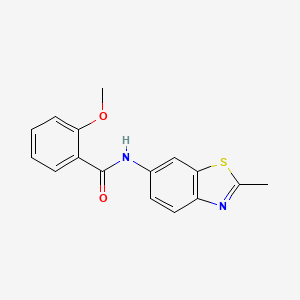

![2-[(6-methyl-4-pyrimidinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B6093271.png)